4-Chlorothiophene-2-sulfonamide
Description
4-Chlorothiophene-2-sulfonamide is a sulfur-containing heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 4-position and a sulfonamide group (-SO₂NH₂) at the 2-position. Sulfonamide derivatives are widely studied for their pharmacological and material science applications, particularly due to their hydrogen-bonding capabilities and electronic effects imparted by substituents like chlorine .
Properties
Molecular Formula |
C4H4ClNO2S2 |
|---|---|
Molecular Weight |
197.7 g/mol |
IUPAC Name |
4-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C4H4ClNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChI Key |
VNYMMFINWSHARA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Cl)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-Chlorothiophene-2-sulfonamide and related sulfonamide derivatives:
Structural and Electronic Comparisons
- Hybrid structures like N-(4-Chlorophenyl)thiophene-2-sulfonamide combine the electronic effects of both aromatic systems, which may modulate solubility and biological activity .
Substituent Effects :
- Chlorine at the 4-position (thiophene) vs. 5-position (thiophene) alters steric and electronic environments. For example, 5-Chlorothiophene-2-sulfonamide may exhibit distinct reactivity in nucleophilic substitution due to proximity between Cl and SO₂NH₂ .
- Bulky substituents, such as the trimethylacetamide group in N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide, influence molecular conformation and hydrogen-bonding networks, affecting crystallinity and thermal stability .
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